molecular formula C9H10N4S B13860308 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13860308
M. Wt: 206.27 g/mol
InChI Key: RTMHAJBJBRQHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-ethyl-2-pyridinecarboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with DNA replication and repair mechanisms, leading to its potential anticancer activity. The presence of the thiadiazole ring allows the compound to form stable complexes with metal ions, which can further enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have shown similar biological activities, such as anti-inflammatory and anticancer properties.

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and antifungal activities.

Uniqueness

3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the ethyl-substituted pyridine ring and the thiadiazole ring in its structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

3-(6-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H10N4S/c1-2-6-4-3-5-7(11-6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13)

InChI Key

RTMHAJBJBRQHKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)C2=NSC(=N2)N

Origin of Product

United States

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